Trimethoprim

Catalog No.
S545893
CAS No.
738-70-5
M.F
C14H18N4O3
M. Wt
290.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoprim

CAS Number

738-70-5

Product Name

Trimethoprim

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)

InChI Key

IEDVJHCEMCRBQM-UHFFFAOYSA-N

SMILES

NC1=NC=C(CC2=CC(OC)=C(OC)C(OC)=C2)C(N)=N1

Solubility

less than 1 mg/mL at 75° F (NTP, 1992)
400 mg/L (at 25 °C)
0.00 M
... Very slightly soluble in water and slightly soluble in alcohol.
Soluble in N,N-dimethylacetamide (DMAC) at 13.86; benzyl alcohol at 7.29; propylene glycol at 2.57; chloroform at 1.82; methanol at 1.21; ether at 0.003; benzene at 0.002 g/100 ml at 25 °C.
In water, 400 mg/l @ 25 °C
6.15e-01 g/L

Synonyms

Proloprim, Trimethoprim, Trimpex

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Description

The exact mass of the compound Trimethoprim is 290.13789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)400 mg/l (at 25 °c)0.00 m... very slightly soluble in water and slightly soluble in alcohol.soluble in n,n-dimethylacetamide (dmac) at 13.86; benzyl alcohol at 7.29; propylene glycol at 2.57; chloroform at 1.82; methanol at 1.21; ether at 0.003; benzene at 0.002 g/100 ml at 25 °c.in water, 400 mg/l @ 25 °c6.15e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757370. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2C8 Inhibitors. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Antimicrobial Resistance (AMR):

Trimethoprim is a valuable tool for studying how bacteria develop resistance to antibiotics. Researchers use it to induce mutations in bacteria, allowing them to investigate the mechanisms by which bacteria evade the effects of trimethoprim and other antibiotics. This knowledge is crucial for developing new strategies to combat the growing threat of AMR. )

Studying Bacterial Physiology and Metabolism:

Trimethoprim disrupts a specific pathway essential for bacterial folate synthesis. By studying how bacteria respond to trimethoprim exposure, researchers can gain insights into fundamental bacterial processes like folate metabolism and its role in bacterial growth and survival. This knowledge can contribute to the development of new antibiotics that target different bacterial vulnerabilities.

Investigating Biofilm Formation:

Biofilms are communities of bacteria encased in a protective matrix. They are notoriously difficult to treat with antibiotics, and trimethoprim can be used to study how biofilms develop and how bacteria within biofilms respond to antibiotic treatments. This research can inform the development of strategies to eradicate or prevent biofilm formation in various settings, such as medical implants or chronic infections. )

Selective Enrichment of Bacteria:

In certain research applications, scientists need to isolate and study specific bacterial populations from complex environmental samples. Trimethoprim can be used in combination with other antibiotics to selectively inhibit the growth of unwanted bacteria, allowing researchers to enrich the culture for desired bacterial strains. This approach is valuable in studies of gut microbiota, soil microbiology, and other areas where researchers need to focus on specific bacterial communities.

Origin and Significance:

Trimethoprim is a synthetic antibacterial compound not found naturally []. Developed in the 1960s, it emerged as a crucial tool for combating bacterial infections, particularly those resistant to other antibiotics [].


Molecular Structure Analysis

Trimethoprim possesses a unique structure containing two aromatic rings connected by a central amine group []. Key features include:

  • Methoxyl group (OCH3): This group enhances water solubility, aiding in drug delivery [].
  • N-linked heterocyclic rings: These rings play a vital role in the compound's antibacterial activity [].

Chemical Reactions Analysis

Synthesis:

Trimethoprim synthesis involves a multi-step process starting with aromatic precursors []. Due to the complexity of the reaction, details are often omitted from scientific publications readily available online.

Mechanism of Action:

Trimethoprim inhibits bacterial dihydrofolate reductase, an enzyme essential for folate synthesis []. Folate is crucial for bacterial DNA replication. By inhibiting its production, trimethoprim disrupts bacterial growth and proliferation [].

Decomposition:

Information regarding the specific decomposition pathways of trimethoprim is limited in publicly available scientific sources.

Physical and Chemical Properties

  • Appearance: White to slightly yellow crystalline powder.
  • Melting Point: 212-217 °C.
  • Solubility: Slightly soluble in water, freely soluble in dilute acids and alkalis.
  • pKa: 4.88.

Toxicity:

Trimethoprim is generally well-tolerated, but side effects like nausea, vomiting, and rash can occur []. In rare cases, it may cause severe allergic reactions [].

Drug Interactions:

Trimethoprim interacts with several medications, potentially altering their effectiveness or increasing side effects []. It's crucial to inform your doctor about all medications you're taking before starting trimethoprim.

Limitations:

Trimethoprim resistance among bacteria is a growing concern, potentially reducing its effectiveness in certain cases [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Trimethoprim is an odorless white powder. Bitter taste. (NTP, 1992)
Solid

Color/Form

White to cream, crystalline powde

XLogP3

0.9

Exact Mass

290.13789

LogP

0.91
0.91 (LogP)
log Kow = 0.91
0.6

Odor

Odorless

Appearance

Solid powder

Melting Point

390 to 397 °F (NTP, 1992)
199-203 °C
201.0 °C
199-203°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AN164J8Y0X

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 125 of 135 companies with hazard statement code(s):;
H302 (92.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (34.4%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (29.6%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (29.6%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As a monotherapy, trimethoprim is indicated for the treatment of acute episodes of uncomplicated urinary tract infections caused by susceptible bacteria, including _E. coli._, _K. pneumoniae_, _Enterobacter spp._, _P. mirabilis_, and coagulase-negative _Staphylococcus_ species.[L11893,L11890] In various formulations in combination with [sulfamethoxazole], trimethoprim is indicated for the following infections caused by bacteria with documented susceptibility: urinary tract infections, acute otitis media in pediatric patients (when clinically indicated), acute exacerbations of chronic bronchitis in adults, enteritis caused by susceptible _Shigella_, prophylaxis and treatment of _Pneumocystis jiroveci_ pneumonia, and travelers' diarrhea caused by enterotoxigenic _E. coli_.[L11830,L11863] Trimethoprim is available as an ophthalmic solution in combination with [polymyxin B] for the treatment of acute bacterial conjunctivitis, blepharitis, and blepharoconjunctivitis caused by susceptible bacteria.[L11887]
FDA Label

Livertox Summary

Sulfamethoxazole with trimethoprim is a fixed antibiotic combination that is widely used for mild-to-moderate bacterial infections and as prophylaxis against opportunistic infections. Like other sulfonamide-containing medications, this combination has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Anti-Infective Agents, Urinary; Antimalarials; Antimetabolites; Folic Acid Antagonists
Trimethoprim given alone has also been effective for urinary tract infections, but the development of resistant organisms limits the usefulness of this treatment.
Trimethoprim is indicated in the treatment of initial, uncomplicated urinary tract infections caused by susceptible strains of Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Enterobacter species, & coagulase-negative Staphylococcus species, including Staphylococcus saprophyticus. /Included in US product labeling/
trimethoprim is used in the prophylaxis of bacterial urinary tract infections. /NOT included in US product labeling/
Trimethoprim is used in combination with dapsone in the treatment of mild to moderate pneumonia caused by Pneumocystis carinii. /NOT included in US product labeling/
Trimethoprim is used for upper respiratory tract infections & some strains of venereal disease.
Despite its adverse reaction profile, trimethoprim-sulfamethoxazole is the most effective agent to prevent the occurrence & recurrence of pneumocystis carinii pneumonia.
About 70-95% of moderate to severe cases of travelers' diarrhea will respond to broad-spectrum antimicrobial agents which are active against E.coli, Salmonella species, or Shigella species. Trimethoprim/sulfamethoxazole has been used extensively because of its broad-spectrum activity, ease of admin, & relatively safe profile.

Pharmacology

Trimethoprim exerts its antimicrobial effects by inhibiting an essential step in the synthesis of bacterial nucleic acids and proteins.[L11893] It has shown activity against several species of gram-negative bacteria, as well as coagulase-negative _Staphylococcus_ species. [L11893] Resistance to trimethoprim may arise via a variety of mechanisms, including alterations to the bacterial cell wall, overproduction of dihydrofolate reductase, or production of resistant dihydrofolate reductase.[L11893] Rarely, trimethoprim can precipitate the development of blood disorders (e.g. thrombocytopenia, leukopenia, etc.) which may be preceded by symptoms such as sore throat, fever, pallor, and or purpura - patients should be monitored closely for the development of these symptoms throught the course of therapy.[L11893] As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use.
Trimethoprim is a synthetic derivative of trimethoxybenzyl-pyrimidine with antibacterial and antiprotozoal properties. As a pyrimidine inhibitor of bacterial dihydrofolate reductase, trimethoprim binds tightly to the bacterial enzyme, blocking the production of tetrahydrofolic acid from dihydrofolic acid. The antibacterial activity of this agent is potentiated by sulfonamides. (NCI04)

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01EA - Trimethoprim and derivatives
J01EA01 - Trimethoprim

Mechanism of Action

Trimethoprim is a reversible inhibitor of dihydrofolate reductase, one of the principal enzymes catalyzing the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF).[L11893] Tetrahydrofolic acid is necessary for the biosynthesis of bacterial nucleic acids and proteins and ultimately for continued bacterial survival - inhibiting its synthesis, then, results in bactericidal activity. Trimethoprim binds with a much stronger affinity to bacterial dihydrofolate reductase as compared to its mammalian counterpart, allowing trimethoprim to selectively interfere with bacterial biosynthetic processes.[L11893] Trimethoprim is often given in combination with sulfamethoxazole, which inhibits the preceding step in bacterial protein synthesis - given together, sulfamethoxazole and trimethoprim inhibit two consecutive steps in the biosynthesis of bacterial nucleic acids and proteins.[L11830] As a monotherapy trimethoprim is considered bacteriostatic, but in combination with sulfamethoxazole is thought to exert bactericidal activity.[L11887,A191089]
Trimethoprim is a bacteriostatic lipophilic weak base structurally related to pyrimethamine. It binds to and reversibly inhibits the bacterial enzyme dihydrofolate reductase, selectively blocking conversion of dihydrofolic acid to its functional form, tetrahydrofolic acid. This depletes folate, an essential cofactor in the biosynthesis of nucleic acids, resulting in interference with bacterial nucleic acid and protein production. Bacterial dihydrofolate reductase is approximately 50,000 to 60,000 times more tightly bound by trimethoprim than is the corresponding mammalian enzyme.
To determine the incidence & severity of hyperkalemia during trimethoprim therapy, 30 consecutive patients with acquired immunodeficiency syndrome receiving high-dose (20 mg/kg/day) trimethoprim were studied; in addition, the mechanism of trimethoprim-induced hyperkalemia was investigated in rats. Trimethoprim increased serum potassium concn by 0.6 mmol/l despite normal adrenocortical function & glomerular filtration rate. Serum potassium levels >5 mmol/l were observed during trimethoprim treatment in 15 of 30 patients. In rats, iv trimethoprim inhibited renal potassium excretion by 40% & increased sodium excretion by 46%. It was concluded that trimethoprim blocks apical membrane sodium channels in the mammalian distal nephron. As a consequence, the transepithelial voltage is reduced & potassium secretion is inhibited. Decreased renal potassium excretion secondary to these direct effects on kidney tubules leads to hyperkalemia in a substantial number of patients being treated with trimethoprim-containing drugs.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

738-70-5

Wikipedia

Trimethoprim

Drug Warnings

Because trimethoprim may interfere with folic acid metabolism, the drug should be used with caution in nursing women.
Adverse GI reactions occur in approximately 6% of patients receiving trimethoprim and may include epigastric discomfort, nausea, vomiting, glossitis, and abnormal taste sensation. Elevations in serum aminotransferase (transaminase) and bilirubin concentrations have been reported in patients receiving the drug, but the clinical importance of these findings is not known. Cholestatic jaundice has been reported rarely.
The most frequent adverse effects of trimethoprim are rash and pruritus. Mild to moderate rashes appearing 7-14 days after initiation of trimethoprim therapy reportedly occur in 2.9-6.7% of patients receiving 200 mg of the drug daily. Rashes are generally maculopapular, morbilliform, and pruritic. Rashes have been reported to occur in up to 24% of patients receiving 400 mg or more trimethoprim for 14 days. Photosensitivity (e.g., erythematous phototoxic eruptions with subsequent hyperpigmentation of sun-exposed skin) also has occurred. Exfoliative dermatitis, toxic epidermal necrolysis (Lyell's syndrome), erythema multiforme, and Stevens-Johnson syndrome have been reported rarely in patients receiving the drug. Anaphylaxis also has occurred rarely.
Safety and efficacy of trimethoprim in infants younger than 2 months of age and efficacy of the drug when used as single agent in children younger than 12 years of age have not been established. Trimethoprim should be used with caution in children who have the fragile X chromosome associated with mental retardation, because folate depletion may worsen the psychomotor regression associated with the disorder.
For more Drug Warnings (Complete) data for TRIMETHOPRIM (28 total), please visit the HSDB record page.

Biological Half Life

Trimethoprim half-life ranges from 8-10 hours, but may be prolonged in patients with renal dysfunction.
Trimethoprim has a serum half-life of approx 8-11 hr in adults with normal renal function. In adults with creatinine clearances of 10-30 or 0-10 ml/min, serum half-life of the drug may incr to 15 hr or >26 hr, respectively. Trimethoprim serum half-lives of about 7.7 & 5.5 hr have been reported in children <1 yr of age & between 1 & 10 yr of age, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepn from guanidine and beta-ethoxy-3,4,5-trimethoxybenzylbenzalnitrile
Trimethoprim /is a/ drug that /is/ made from vanillin.

General Manufacturing Information

See sulfamethoxazole, sulfadiazine, sulfametrole, sulfamoxole, and sulfalene for list of trade names of mixtures with trimethoprim.
Authorized or allowed for use in aquaculture in certain European countries.
Solid phase reactions between trimethoprim & sulfamethoxazole were investigated by IR spectrometry & differential scanning calorimetry in 4 tablet formulations. Heating & humidity were found to enhance the conditions for reactions, with the most likely manufacturing step causing reactions being wet granulation. Mixing, grinding & compression of powders caused no interactions.

Analytic Laboratory Methods

Trimethoprim was determined in tablets and suspensions by HPLC using a Partisil 10 ODS-3 column, MeCN (25%)-NH4OAc (1%) in water as the mobile phase and detection at 254 nm. The detector response was linear between 1.0-500 ug/ml and the limit of detection was 0.2 ug/ml. The average recovery from tablets and suspensions was 99.4 and 99.1%, with standard deviation of 0.98 and 0.56%, respectively. The method is simple, accurate, and reproducible. Buffer components, sulfamethoxazole, and Me and Pr p-hydroxybenzoates caused no interference during the analysis. The method is suitable for the purity control of trimethoprim in dosage forms.
A HPLC method which uses a stainless-steel column packed with Zorbax TMS 7 mum and a mobile phase of MeCN-PrOH-MeOH-THF-AcOH-H2O (5:20:15:25:1:34) is suitable for determination of trimethoprim in pharmaceuticals in presence of degradation products. The method is stability-indicating as none of the degradation products interfered with the trimethoprim peak. There is also no interference from sulfamethoxazole, Me p-hydroxybenzoate and Pr p-hydroxybenzoate which are frequently present in trimethoprim formulations. The method is reproducible with recoveries of approx 100%.

Clinical Laboratory Methods

Trimethoprim was determined in plasma and urine by HPLC on a column of Suplex pKb 100, a silica column whose silanol groups have been deactivated to prevent tailing of the peaks. Experiments were done to determine the optimum conditions of extraction from the biol fluids and of elution from the column. The method is suitable for pharmacokinetic studies. The limit of quantitation of each cmpd was 20 ng/ml plasma.
A simple and rapid method is developed for the analysis of trimethoprim in human plasma and urine by HPLC. It involves minimal sample preparation and single wavelength monitoring. The detection limit of the method is 0.1 ug/ml for trimethoprim, and covers the entire concn range normally encountered therapeutically.

Storage Conditions

Trimethoprim tablets should be stored in tight, light-resistant containers at 15-30 °C in a dry place.
Trimethoprim-sulfamethoxazole should be stored at room temp & not refrigerated. The multiple-dose vials should be used within 48 hr of initial entry. /Trimethoprim-sulfamethoxazole/

Interactions

Concomitant admin of trimethoprim or trimethoprim/sulfamethoxazole with methotrexate may incr bone marrow suppression, probably as an additive antifolate effect.
Concurrent use with trimethoprim or use of trimethoprim between courses of other folic acid antagonists, such as methotrexate or pyrimethamine, is not recommended because of the possibility of an increased incidence of megaloblastic anemia.
Trimethoprim may inhibit the metab of phenytoin, increasing the half-life of phenytoin by up to 50% & decreasing its clearance by 30%.
Concurrent use /with rifampin/ may significantly increase the elimination and shorten the elimination half-life of trimethoprim.
For more Interactions (Complete) data for TRIMETHOPRIM (15 total), please visit the HSDB record page.

Stability Shelf Life

The solubility of trimethoprim in aqueous solns is partially dependent on the pH of the soln. Trimethoprim is a weak base, & its solubility is lower in solns with a more alkaline pH.
The stability of admixtures of sulfamethoxazole (I) & trimethoprim (II) at various concns in 5% dextrose (III) injection & 0.9% sodium chloride (IV) injection was studied at 0, 0.5, 1, 2, 4, 8, 14, 24, & 48 hr; appropriate volumes of a formulation containing 400 mg of I & 80 mg of II/5 ml were mixed with III or IV injection to provide dilutions of 1:25 v/v, 1:20 v/v, 1:15 v/v, & 1:10 v/v. Stability studies by pH determinations, HPLC assays, & visual inspections for precipitate showed that I was stable in all admixtures during the study period, whereas the stability of II was dependent on concn & vehicle. Trimethoprim was more stable in III injection & stability decreased with increasing concns. It is suggested that concentrated solns of I-II be prepared in 5% III injection, infused within 1 hr of preparation, & visually inspected for precipitation before & during infusion.

Dates

Modify: 2023-08-15

Improving the accuracy and convergence of drug permeation simulations via machine-learned collective variables

Fikret Aydin, Aleksander E P Durumeric, Gabriel C A da Hora, John D M Nguyen, Myong In Oh, Jessica M J Swanson
PMID: 34340389   DOI: 10.1063/5.0055489

Abstract

Understanding the permeation of biomolecules through cellular membranes is critical for many biotechnological applications, including targeted drug delivery, pathogen detection, and the development of new antibiotics. To this end, computer simulations are routinely used to probe the underlying mechanisms of membrane permeation. Despite great progress and continued development, permeation simulations of realistic systems (e.g., more complex drug molecules or biologics through heterogeneous membranes) remain extremely challenging if not intractable. In this work, we combine molecular dynamics simulations with transition-tempered metadynamics and techniques from the variational approach to conformational dynamics to study the permeation mechanism of a drug molecule, trimethoprim, through a multicomponent membrane. We show that collective variables (CVs) obtained from an unsupervised machine learning algorithm called time-structure based Independent Component Analysis (tICA) improve performance and substantially accelerate convergence of permeation potential of mean force (PMF) calculations. The addition of cholesterol to the lipid bilayer is shown to increase both the width and height of the free energy barrier due to a condensing effect (lower area per lipid) and increase bilayer thickness. Additionally, the tICA CVs reveal a subtle effect of cholesterol increasing the resistance to permeation in the lipid head group region, which is not observed when canonical CVs are used. We conclude that the use of tICA CVs can enable more efficient PMF calculations with additional insight into the permeation mechanism.


Chemogenetic Control of Protein Localization and Mammalian Cell Signaling by SLIPT

Sachio Suzuki, Yuka Hatano, Tatsuyuki Yoshii, Shinya Tsukiji
PMID: 34228294   DOI: 10.1007/978-1-0716-1441-9_14

Abstract

Chemical control of protein localization is a powerful approach for manipulating mammalian cellular processes. Self-localizing ligand-induced protein translocation (SLIPT) is an emerging platform that enables control of protein localization in living mammalian cells using synthetic self-localizing ligands (SLs). We recently established a chemogenetic SLIPT system, in which any protein of interest fused to an engineered variant of Escherichia coli dihydrofolate reductase, DHFR
, can be rapidly and specifically translocated from the cytoplasm to the inner leaflet of the plasma membrane (PM) using a trimethoprim (TMP)-based PM-targeting SL, m
cTMP. The m
cTMP-mediated PM recruitment of DHFR
-fusion proteins can be efficiently returned to the cytoplasm by subsequent addition of free TMP, enabling temporal and reversible control over the protein localization. Here we describe the use of this m
cTMP/DHFR
-based SLIPT system for inducing (1) reversible protein translocation and (2) synthetic activation of the Raf/ERK pathway. This system provides a simple and versatile tool in mammalian synthetic biology for temporally manipulating various signaling molecules and pathways at the PM.


Consumption of antibiotics in the community, European Union/European Economic Area, 1997-2017

Robin Bruyndonckx, Niels Adriaenssens, Ann Versporten, Niel Hens, Dominique L Monnet, Geert Molenberghs, Herman Goossens, Klaus Weist, Samuel Coenen, ESAC-Net study group, Reinhild Strauss, Eline Vandael, Stefana Sabtcheva, Arjana Tambić Andrašević, Isavella Kyriakidou, Jiří Vlček, Ute Wolff Sönksen, Elviira Linask, Emmi Sarvikivi, Karima Hider-Mlynarz, Doreen Richter, Flora Kontopidou, Mária Matuz, Gudrun Aspelund, Karen Burns, Filomena Fortinguerra, Elīna Dimina, Jolanta Kuklytė, Marcel Bruch, Peter Zarb, Stephanie Natsch, Hege Salvesen Blix, Anna Olczak-Pieńkowska, Ana Silva, Gabriel Adrian Popescu, Tomáš Tesař, Milan Čižman, Antonio López Navas, Vendela Bergfeldt, Susan Hopkins
PMID: 34312654   DOI: 10.1093/jac/dkab172

Abstract

Data on antibiotic consumption in the community were collected from 30 EU/EEA countries over two decades. This article reviews temporal trends, seasonal variation, presence of change-points and changes in the composition of the main antibiotic groups.
For the period 1997-2017, data on consumption of antibiotics, i.e. antibacterials for systemic use (ATC group J01), in the community, aggregated at the level of the active substance, were collected using the WHO ATC/DDD methodology (ATC/DDD index 2019). Consumption was expressed in DDD per 1000 inhabitants per day and in packages per 1000 inhabitants per day. Antibiotic consumption was analysed based on ATC-3 groups, and presented as trends, seasonal variation, presence of change-points and compositional changes.
In 2017, antibiotic consumption in the community expressed in DDD per 1000 inhabitants per day varied by a factor 3.6 between countries with the highest (Greece) and the lowest (the Netherlands) consumption. Antibiotic consumption in the EU/EEA did not change significantly over time. Antibiotic consumption showed a significant seasonal variation, which decreased over time. The number of DDD per package significantly increased over time. The proportional consumption of sulphonamides and trimethoprim (J01E) relative to other groups significantly decreased over time, while the proportional consumption of other antibacterials (J01X) relative to other groups significantly increased over time.
Overall, antibiotic consumption in the community in the EU/EEA did not change during 1997-2017, while seasonal variation consistently decreased over time. The number of DDD per package increased during 1997-2017.


Mussel-Inspired Immobilization of Photocatalysts with Synergistic Photocatalytic-Photothermal Performance for Water Remediation

Gongduan Fan, Rongsheng Ning, Xia Li, Xin Lin, Banghao Du, Jing Luo, Xianzhong Zhang
PMID: 34137247   DOI: 10.1021/acsami.1c02973

Abstract

The serious problem of pharmaceutical and personal care product pollution places great pressure on aquatic environments and human health. Herein, a novel coating photocatalyst was synthesized by adhering Ag-AgCl/WO
/g-C
N
(AWC) nanoparticles on a polydopamine (PDA)-modified melamine sponge (MS) through a facile layer-by-layer assembly method to degrade trimethoprim (TMP). The formed PDA coating was used for the anchoring of nanoparticles, photothermal conversion, and hydrophilic modification. TMP (99.9%; 4 mg/L) was removed in 90 min by the photocatalyst coating (AWC/PDA/MS) under visible light via a synergistic photocatalytic-photothermal performance route. The stability and reusability of the AWC/PDA/MS have been proved by cyclic experiments, in which the removal efficiency of TMP was still more than 90% after five consecutive cycles with a very little mass loss. Quantitative structure-activity relationship analysis revealed that the ecotoxicities of the generated intermediates were lower than those of TMP. Furthermore, the solution matrix effects on the photocatalytic removal efficiency were investigated, and the results revealed that the AWC/PDA/MS still maintained excellent photocatalytic degradation efficiency in several actual water and simulated water matrices. This work develops recyclable photocatalysts for the potential application in the field of water remediation.


Pigeon Pea Husk for Removal of Emerging Contaminants Trimethoprim and Atenolol from Water

Severin Eder, Manuel Torko, Alessia Montalbetti, Paride Azzari, Laura Nyström
PMID: 34070523   DOI: 10.3390/molecules26113158

Abstract

The pace of industrialization and rapid population growth in countries such as India entail an increased input of industrial and sanitary organic micropollutants, the so-called emerging contaminants (EC), into the environment. The emission of EC, such as pharmaceuticals, reaching Indian water bodies causes a detrimental effect on aquatic life and ultimately on human health. However, the financial burden of expanding sophisticated water treatment capacities renders complementary, cost-efficient alternatives, such as adsorption, attractive. Here we show the merits of washed and milled pigeon pea husk (PPH) as low-cost adsorbent for the removal of the EC trimethoprim (TMP) and atenolol (ATN) that are among the most detected pharmaceuticals in Indian waters. We found a linear increase in adsorption capacity of PPH for TMP and ATN at concentrations ranging from 10 to 200 μg/L and from 50 to 400 μg/L, respectively, reflecting the concentrations occurring in Indian water bodies. Investigation of adsorption kinetics using the external mass transfer model (EMTM) revealed that film diffusion resistance governed the adsorption process of TMP or ATN onto PPH. Moreover, analysis of the adsorption performance of PPH across an extensive range of pH and temperature illustrated that the highest adsorption loadings achieved concurred with actual conditions of Indian waters. We anticipate our work as starting point towards the development of a feasible adsorbent system aiming at low-cost water treatment.


Antibiotic residues in the aquatic environment - current perspective and risk considerations

Ciaran Monahan, Rajat Nag, Dearbháile Morris, Enda Cummins
PMID: 33979269   DOI: 10.1080/10934529.2021.1923311

Abstract

Antimicrobial resistance is a major concern for human and animal health, projected to deteriorate with time and given current trends of antimicrobial usage. Antimicrobial use, particularly in healthcare and agriculture, can result in the release of antimicrobials into surface waters, promoting the development of antibiotic resistance in the environment, and potentially leading to human health risks. This study reviews relevant literature, and investigates current European and Irish antimicrobial usage trends in humans and animals, as well as potential pathways that antibiotics can take into surface waters following use. Reported levels in the aquatic environment are summarized, with particular focus on Ireland. There are relatively few studies examining Irish water bodies or sewage effluent for antibiotic residues, however, five antibiotics, namely azithromycin, ciprofloxacin, clarithromycin, metronidazole, and trimethoprim, have been measured in Irish waters, in concentrations predicted to select for resistance. Numerous isolates of multi-drug resistant bacteria have also been found in water bodies throughout Ireland and Europe. The value of risk assessment methodologies in understanding risks posed by antibiotic residues is reviewed including the advantages and disadvantages of specific approaches. Hazard quotient and bespoke Monte Carlo approaches are predominant risk assessment tools used to examine antimicrobial release and their complex pathways. This study highlights the need for monitoring of antimicrobial releases and the potential for resistance development, persistence and transmission while highlighting the role of risk assessment methodologies in assessing potential human and environmental health impacts.


Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids

Lucía Rodríguez-López, Raquel Cela-Dablanca, Avelino Núñez-Delgado, Esperanza Álvarez-Rodríguez, David Fernández-Calviño, Manuel Arias-Estévez
PMID: 34064068   DOI: 10.3390/molecules26113080

Abstract

In view of the rising relevance of emerging pollutants in the environment, this work studies the photodegradation of three antibiotics, evaluating the effects of the pH of the medium and the concentration of dissolved organic matter. Simulated light (with a spectrum similar to that of natural sunlight) was applied to the antibiotics Ciprofloxacin (Cip), Clarithromycin (Cla) and Trimethoprim (Tri), at three different pH, and in the presence of different concentrations of humic acids. The sensitivity to light followed the sequence: Cip > Cla > Tri, which was inverse for the half-life (Tri > Cla > Cip). As the pH increased, the half-life generally decreased, except for Cla. Regarding the kinetic constant k, in the case of Cip and Tri it increased with the rise of pH, while decreased for Cla. The results corresponding to total organic carbon (TOC) indicate that the complete mineralization of the antibiotics was not achieved. The effect of humic acids was not marked, slightly increasing the degradation of Cip, and slightly decreasing it for Tri, while no effect was detected for Cla. These results may be relevant in terms of understanding the evolution of these antibiotics, especially when they reach different environmental compartments and receive sunlight radiation.


Histopathological changes in Oreochromis mossambicus (Peters, 1852) ovaries after a chronic exposure to a mixture of the HIV drug nevirapine and the antibiotics sulfamethoxazole and trimethoprim

U M C Nibamureke, G M Wagenaar
PMID: 33979944   DOI: 10.1016/j.chemosphere.2021.129900

Abstract

The burden of the human immunodeficiency virus and acquired immunodeficiency syndrome (HIV/AIDS) infection has transformed the African continent into a major consumer of antiretrovirals (ARVs) drugs. In addition to HIV burden, the African continent has also a high incidence of tuberculosis (TB) and has been experiencing recurring outbreaks of several other viral, bacterial, and parasitic epidemic diseases. The novel severe acute respiratory syndrome coronavirus 2 (SARS-COV-2 or Covid-19) pandemic outbreak is adding to the continent's infectious diseases burden as experts are predicting that it will be here for a long time. One of the consequences of these infectious diseases is that antiviral and antibiotic compounds have become some of the most consumed pharmaceuticals on the continent. Many of these drugs have been frequently detected in surface waters across Africa. There is limited information available on the adverse effects of the mixtures of different types of pharmaceuticals in African aquatic environments on fish reproduction. The present study investigated the effects of the ARV drug nevirapine (NVP - 1.48 and 3.74 μg/L) and its mixture with the antibiotic sulfamethoxazole (3.68 μg/L) and trimethoprim (0.87 μg/L) on O. mossambicus gonads using histopathological endpoints as biomarkers. The fish (n = 52) were exposed for 30 days in a static renewal system. Female O. mossambicus exposed to nevirapine (3.74 μg/L) and to NVP - antibiotic mixture recorded higher ovary indices. Statistically significant differences were found in female ovary indices between the fish exposed to NVP (3.74 μg/L) and the control fish (p = 0.002) as well as between the fish exposed to the NVP - antibiotic mixture and the control fish (p = 0.009). The main observed histopathological changes in the ovaries were increased vitellogenic oocyte atresia and vacuolation of the interstitial tissue in the fish exposed to NVP - antibiotic mixture. It is evident that the presence of NVP - antibiotics mixture in water triggered the observed histopathology in female fish ovaries. The detected abnormal high rate of atretic oocytes could result in impaired fish reproduction.


A trimethoprim derivative impedes antibiotic resistance evolution

Madhu Sudan Manna, Yusuf Talha Tamer, Ilona Gaszek, Nicole Poulides, Ayesha Ahmed, Xiaoyu Wang, Furkan C R Toprak, DaNae R Woodard, Andrew Y Koh, Noelle S Williams, Dominika Borek, Ali Rana Atilgan, John D Hulleman, Canan Atilgan, Uttam Tambar, Erdal Toprak
PMID: 34011959   DOI: 10.1038/s41467-021-23191-z

Abstract

The antibiotic trimethoprim (TMP) is used to treat a variety of Escherichia coli infections, but its efficacy is limited by the rapid emergence of TMP-resistant bacteria. Previous laboratory evolution experiments have identified resistance-conferring mutations in the gene encoding the TMP target, bacterial dihydrofolate reductase (DHFR), in particular mutation L28R. Here, we show that 4'-desmethyltrimethoprim (4'-DTMP) inhibits both DHFR and its L28R variant, and selects against the emergence of TMP-resistant bacteria that carry the L28R mutation in laboratory experiments. Furthermore, antibiotic-sensitive E. coli populations acquire antibiotic resistance at a substantially slower rate when grown in the presence of 4'-DTMP than in the presence of TMP. We find that 4'-DTMP impedes evolution of resistance by selecting against resistant genotypes with the L28R mutation and diverting genetic trajectories to other resistance-conferring DHFR mutations with catalytic deficiencies. Our results demonstrate how a detailed characterization of resistance-conferring mutations in a target enzyme can help identify potential drugs against antibiotic-resistant bacteria, which may ultimately increase long-term efficacy of antimicrobial therapies by modulating evolutionary trajectories that lead to resistance.


Consumption of tetracyclines, sulphonamides and trimethoprim, and other antibacterials in the community, European Union/European Economic Area, 1997-2017

Ann Versporten, Robin Bruyndonckx, Niels Adriaenssens, Niel Hens, Dominique L Monnet, Geert Molenberghs, Herman Goossens, Klaus Weist, Samuel Coenen, ESAC-Net study group, Reinhild Strauss, Eline Vandael, Stefana Sabtcheva, Arjana Tambić Andrašević, Isavella Kyriakidou, Jiří Vlček, Ute Wolff Sönksen, Elviira Linask, Emmi Sarvikivi, Karima Hider-Mlynarz, Hans-Peter Blank, Flora Kontopidou, Ria Benkő, Gudrun Aspelund, Ajay Oza, Filomena Fortinguerra, Ieva Rutkovska, Rolanda Valintėlienė, Marcel Bruch, Peter Zarb, Stephanie Natsch, Hege Salvesen Blix, Anna Olczak-Pieńkowska, Ana Silva, Gabriel Adrian Popescu, Tomáš Tesař, Milan Čižman, Mayte Alonso Herreras, Vendela Bergfeldt, Amelia Andrews
PMID: 34312660   DOI: 10.1093/jac/dkab177

Abstract

Data on consumption of tetracyclines, sulphonamides and trimethoprim, and other antibacterials were collected from 30 EU/European Economic Area (EEA) countries over two decades. This article reviews temporal trends, seasonal variation, presence of change-points and changes in the composition of main subgroups of tetracyclines, sulphonamides and trimethoprim and other antibacterials.
For the period 1997-2017, data on consumption of tetracyclines (ATC group J01A), sulphonamides and trimethoprim (ATC group J01E), and other antibacterials (ATC group J01X) in the community and aggregated at the level of the active substance, were collected using the WHO ATC/DDD methodology (ATC/DDD index 2019). Consumption was expressed in DDD per 1000 inhabitants per day and in packages per 1000 inhabitants per day. Consumption of tetracyclines, sulphonamides and trimethoprim, and other antibacterials was analysed based on ATC-4 subgroups and presented as trends, seasonal variation, presence of change-points and compositional changes.
In 2017, consumption of tetracyclines, sulphonamides and trimethoprim, and other antibacterials in the community expressed in DDD per 1000 inhabitants per day varied considerably between countries. Between 1997 and 2017, consumption of tetracyclines did not change significantly, while its seasonal variation significantly decreased over time. Consumption of sulphonamides and trimethoprim significantly decreased until 2006, and its seasonal variation significantly decreased over time. The consumption of other antibacterials showed no significant change over time or in seasonal variation.
Consumption and composition of tetracyclines, sulphonamides and trimethoprim, and other antibacterials showed wide variations between EU/EEA countries and over time. This represents an opportunity to further reduce consumption of these groups in some countries and improve the quality of their prescription.


Explore Compound Types